Deferasirox Impurity F: A Comprehensive Technical Guide on its Chemical Identity and Analytical Considerations
Deferasirox Impurity F: A Comprehensive Technical Guide on its Chemical Identity and Analytical Considerations
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of Deferasirox Impurity F, a critical process-related impurity in the manufacturing of the iron-chelating agent Deferasirox. Understanding the chemical structure, molecular weight, and analytical methodologies for this impurity is paramount for ensuring the quality, safety, and efficacy of the final drug product.
Executive Summary
Deferasirox Impurity F, chemically identified as 4-Hydrazinylbenzoic acid, is a key starting material in the synthesis of Deferasirox.[1][2] Its potential carryover into the final active pharmaceutical ingredient (API) necessitates stringent control and monitoring. This document delineates the precise chemical and physical properties of this impurity, outlines its relationship to the parent drug, and provides a framework for its analytical determination. The information herein is intended to support researchers and quality control professionals in the development of robust analytical methods and manufacturing processes for Deferasirox.
Chemical Structure and Physicochemical Properties
The fundamental identity of a pharmaceutical impurity lies in its chemical structure. Deferasirox Impurity F is a relatively simple aromatic molecule with the following key identifiers:
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International Union of Pure and Applied Chemistry (IUPAC) Name: 4-Hydrazinylbenzoic acid[3][4]
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Synonyms: (4-Carboxyphenyl)hydrazine, p-Hydrazinobenzoic acid, Deferasirox Hydrazino Impurity[4][5][6]
The molecular structure of Deferasirox Impurity F consists of a benzoic acid moiety substituted with a hydrazinyl group at the para (4) position.
Table 1: Physicochemical Properties of Deferasirox Impurity F
| Property | Value | Source(s) |
| Molecular Formula | C₇H₈N₂O₂ | [3][4][6][9] |
| Molecular Weight | 152.15 g/mol | [4][5][6][7][8][9] |
| Appearance | Light Brown to Pale Yellow Solid | [6] |
| Melting Point | 218 °C (decomposes) | |
| Storage Conditions | 2-8°C, under inert atmosphere | [4][6] |
Genesis of Deferasirox Impurity F: A Synthetic Precursor
The presence of Deferasirox Impurity F in the final drug substance is a direct consequence of the synthetic route employed for Deferasirox.[10] 4-Hydrazinobenzoic acid serves as a crucial building block in the formation of the triazole ring, a core structural feature of the Deferasirox molecule.
The synthesis of Deferasirox typically involves the reaction of 2-(2-hydroxyphenyl)-1,3(4H)-benzoxazin-4-one with 4-Hydrazinylbenzoic acid.[1] This reaction sequence highlights the direct incorporation of the impurity's molecular framework into the final API.
Figure 1: Synthetic relationship of Deferasirox and Impurity F.
Analytical Considerations and Methodologies
Due to its classification as a process-related impurity and its potential genotoxicity, the detection and quantification of Deferasirox Impurity F at trace levels are critical.[1][2] High-Performance Liquid Chromatography (HPLC) is the predominant analytical technique for this purpose.[1][11]
Experimental Protocol: RP-HPLC for the Determination of Deferasirox Impurity F
The following protocol is a representative example of a reversed-phase HPLC (RP-HPLC) method for the analysis of Deferasirox and its impurities.
Objective: To develop a sensitive and specific method for the quantification of 4-Hydrazinobenzoic acid in Deferasirox drug substance.
Instrumentation:
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High-Performance Liquid Chromatograph with a UV detector (e.g., Shimadzu LC-2010)[11]
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Analytical balance
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Ultrasonicator
Chromatographic Conditions:
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Column: Zorbax SB C18 (250 x 4.6 mm, 5 µm) or equivalent[1]
-
Mobile Phase: A suitable gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile). The exact composition should be optimized for resolution.
-
Flow Rate: Typically 1.0 mL/min
-
Detection Wavelength: 245 nm[11]
-
Injection Volume: 10 µL
-
Column Temperature: Ambient or controlled (e.g., 30 °C)
Reagent and Standard Preparation:
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Diluent: A mixture of methanol and water is often suitable.
-
Standard Solution: Accurately weigh and dissolve a reference standard of Deferasirox Impurity F in the diluent to a known concentration (e.g., 1 µg/mL).
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Sample Solution: Accurately weigh the Deferasirox drug substance and dissolve it in the diluent to a specified concentration (e.g., 1 mg/mL).
Procedure:
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Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the diluent as a blank to ensure no interfering peaks are present.
-
Inject the standard solution multiple times to establish system suitability parameters (e.g., retention time, peak area, and tailing factor).
-
Inject the sample solution.
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Identify the peak corresponding to Deferasirox Impurity F in the sample chromatogram by comparing its retention time with that of the standard.
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Quantify the amount of the impurity in the sample using the peak area and the response factor from the standard.
Method Validation: The developed method should be validated according to ICH guidelines, including specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[12]
Regulatory and Safety Implications
Regulatory bodies such as the European Medicines Agency (EMA) have highlighted 4-Hydrazinobenzoic acid as a potentially genotoxic and carcinogenic impurity.[2] Therefore, its levels in the final Deferasirox product must be strictly controlled and justified from a toxicological perspective. The development of sensitive analytical methods is crucial for ensuring that the concentration of this impurity remains below the established safety thresholds.
Conclusion
A thorough understanding of the chemical structure and molecular weight of Deferasirox Impurity F (4-Hydrazinylbenzoic acid) is foundational for the development of safe and effective Deferasirox drug products. As a known starting material, its presence as a process-related impurity is anticipated. The implementation of robust and validated analytical methods, such as the RP-HPLC protocol outlined in this guide, is essential for the accurate monitoring and control of this impurity, thereby ensuring compliance with regulatory standards and safeguarding patient health.
References
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Pharmace Research Laboratory. Deferasirox EP Impurity F. [Link]
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Anant Pharmaceuticals Pvt. Ltd. CAS 619-67-0 Deferasirox Impurity F. [Link]
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Patel, D., et al. (2014). Method development and validation for determination of impurities in deferasirox by rp-hplc technique. International Journal of Pharmaceutical Sciences and Research, 5(9), 3845-3851. [Link]
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Pharmaffiliates. CAS No : 619-67-0 | Product Name : Deferasirox - Impurity F (Freebase). [Link]
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Daicel Pharma Standards. Deferasirox Impurities Manufacturer & Supplier. [Link]
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Tiwari, P., Sathe, P., and Devadiga, N. (2013). Low Level Determination of Genotoxic Impurity in Deferasirox Formulation. Journal of Analytical Sciences, Methods and Instrumentation, 3, 179-183. [Link]
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ResearchGate. Synthesis and Characterization of Related Substances of Deferasirox, an Iron (Fe) Chelating Agent. [Link]
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Ovid. Identification, characterization and quantification of a new impurity in deferasirox active pharmaceutical ingredient by LC–ES. [Link]
- Google Patents.
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SynThink. Deferasirox EP Impurities & USP Related Compounds. [Link]
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European Medicines Agency. Deferasirox. [Link]
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Resonance Research Lab. Deferasirox Impurity F. [Link]
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Pharmaffiliates. Deferasirox-impurities. [Link]
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